VU0463841
Description
Properties
CAS No. |
1439095-16-5 |
|---|---|
Molecular Formula |
C13H8ClFN4O |
Molecular Weight |
290.68 |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20) |
InChI Key |
KDANLHLWAYNCMV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(F)=CC(C#N)=C1)NC2=NC=C(Cl)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0463841, VU-0463841, VU 0463841 |
Origin of Product |
United States |
Vu0463841 As a Tool Compound for Mglu5 Receptor Research
Origin and Context within mGlu5 Allosteric Modulator Discovery Programs
This compound was discovered as part of broader efforts to identify and characterize novel small molecule mGlu5 NAMs. acs.orgnih.gov The scientific rationale for these programs was strongly supported by accumulating evidence highlighting the critical involvement of mGlu5 in modulating neural circuitry associated with the addictive properties of cocaine and other drugs of abuse. nih.govacs.orgnih.gov Studies utilizing mGlu5 knockout mice and early NAMs like MPEP and MTEP demonstrated that modulating mGlu5 activity could decrease drug self-administration and reinstatement behaviors in animal models. nih.govnih.gov This preclinical validation underscored the potential of mGlu5 as a therapeutic target for addiction and other CNS disorders. nih.govresearchgate.net The discovery programs aimed to find new chemical entities that retained the desirable pharmacological effects of mGlu5 NAMs while possessing improved selectivity, potency, and pharmacokinetic properties suitable for research tools. nih.gov
High-Throughput Screening and Lead Identification
The discovery of this compound involved high-throughput screening (HTS) of large chemical libraries. nih.gov Functional cell-based assays were employed to identify compounds that could inhibit the activity of the mGlu5 receptor. nih.gov Specifically, assays measuring the blockade of calcium mobilization induced by glutamate in cells expressing recombinant mGlu5 receptors were utilized. nih.gov
In one such effort, a functional cell-based HTS of a collection of 160,000 compounds was conducted, leading to the identification of initial hits. nih.gov Concentration-response curves were generated for putative mGlu5 antagonists identified in the HTS, confirming their activity. nih.gov This process led to the identification of several confirmed mGlu5 antagonists, including urea (B33335) compounds that served as starting points for further optimization. nih.gov Computational approaches, such as the use of artificial neural networks (ANN) trained on HTS data, were also employed in virtual screening strategies to identify novel NAM chemotypes. mdpi.comresearchgate.net
Optimization Strategies Leading to this compound
Following lead identification, optimization strategies were implemented to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compounds. nih.gov The optimization program that led to this compound specifically originated from a urea hit identified in the HTS. nih.gov
A key aspect of the optimization involved the synthesis and evaluation of numerous analogues. nih.gov Structure-activity relationship (SAR) studies were conducted by systematically varying substituents on the core chemical scaffold. nih.gov For the series that yielded this compound, the optimization involved modifying the substituents on both the phenyl and pyridin-2-yl rings of the urea core. acs.orgnih.gov Functional activity was assessed in the primary mGlu5 NAM assay, measuring the ability of analogues to block glutamate-induced calcium mobilization in HEK293A cells expressing rat mGlu5. nih.gov Compounds were tested in multiple experiments to ensure reliability of the results. nih.gov
The optimization efforts aimed to enhance potency, ensuring the compounds were effective at low concentrations. This compound, for instance, was characterized as a potent mGlu5 NAM with an IC50 of 13 nM. medchemexpress.com Selectivity was another crucial parameter, with the goal of minimizing activity at other mGlu receptor subtypes (mGlu1-4, mGlu7-8) and other targets to reduce potential off-target effects. medchemexpress.com Preclinical studies confirmed that this compound was ineffective against mGlu1-4 and mGlu7-8, demonstrating its selectivity. medchemexpress.com Furthermore, optimization strategies focused on improving CNS exposure, which is essential for compounds targeting brain disorders. acs.orgnih.gov this compound was shown to have good CNS exposure in rats following administration. acs.org
The iterative process of synthesis, biological evaluation, and SAR analysis guided the structural modifications, ultimately leading to the identification and characterization of this compound as a potent, selective, and brain-penetrant mGlu5 NAM suitable for use as a research tool compound. acs.orgnih.govmedchemexpress.com Its utility as a tool compound was further demonstrated by its ability to attenuate drug-seeking behaviors in relevant rat models of cocaine addiction. acs.orgnih.gov
Detailed Research Findings
Research findings on this compound highlight its pharmacological profile as an mGlu5 negative allosteric modulator.
Potency and Selectivity:
this compound exhibits potent inhibitory activity at the mGlu5 receptor, with an reported IC50 of 13 nM in functional assays measuring the blockade of glutamate-induced calcium mobilization. medchemexpress.com
Studies have demonstrated that this compound is selective for mGlu5, showing no significant activity against other mGlu receptor subtypes (mGlu1-4 and mGlu7-8). medchemexpress.com
In Vivo Activity:
Preclinical studies in rat models of cocaine addiction have shown that this compound can attenuate drug-seeking behaviors. acs.orgnih.gov
Specifically, this compound has been reported to decrease cocaine self-administration in rats. nih.gov
Pharmacokinetic Properties:
this compound has demonstrated good CNS exposure in rats, indicating its ability to cross the blood-brain barrier. acs.org
Data Table Examples
While interactive tables cannot be directly generated here, the following structure illustrates how detailed research findings, such as in vitro potency and selectivity data, could be presented:
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Assay Type | Species | IC50 (nM) | Notes | Source |
| mGlu5 | Calcium Mobilization Block | Rat | 13 | Blockade of glutamate-induced response | medchemexpress.com |
| mGlu1 | Functional Assay | N/A | >10000 | Ineffective up to tested concentration | medchemexpress.com |
| mGlu2 | Functional Assay | N/A | >10000 | Ineffective up to tested concentration | medchemexpress.com |
| mGlu3 | Functional Assay | N/A | >10000 | Ineffective up to tested concentration | medchemexpress.com |
| mGlu4 | Functional Assay | N/A | >10000 | Ineffective up to tested concentration | medchemexpress.com |
| mGlu7 | Functional Assay | N/A | >10000 | Ineffective up to tested concentration | medchemexpress.com |
| mGlu8 | Functional Assay | N/A | >10000 | Ineffective up to tested concentration | medchemexpress.com |
Note: IC50 values are approximate and may vary depending on specific assay conditions.
Additional tables could detail the effects of this compound in various preclinical behavioral models, presenting data on parameters like drug self-administration rates or measures of cue-induced reinstatement.
Molecular and Cellular Pharmacology of Vu0463841
Target Identification and Validation: Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5)
VU0463841 has been identified and validated as a ligand targeting the metabotropic glutamate receptor subtype 5 (mGlu5). acs.org Evidence indicates a critical role for mGlu5 in modulating neural circuitry associated with the addictive properties of cocaine. acs.orgnih.gov
Expression in Recombinant Systems (e.g., HEK293 cells)
While direct studies detailing the expression of this compound's effects in recombinant systems like HEK293 cells specifically for target validation were not explicitly found in the search results, research on related compounds and mGluR pharmacology often utilizes such systems. For instance, studies on other mGluR modulators and related proteins have been conducted using HEK293 cells. This suggests that recombinant expression systems, including HEK293 cells, are standard tools in the broader field of mGluR pharmacology for characterizing compound activity and validating targets.
Endogenous Expression in Native Tissues (e.g., Brain Slices, Cultured Neurons)
This compound has demonstrated activity in rat models, indicating its interaction with endogenously expressed mGlu5 receptors in native brain tissue. acs.orgnih.gov Its characterization includes good central nervous system (CNS) exposure in rats, which is relevant to its effects on neural circuitry. acs.orgnih.gov Studies investigating the effects of mGlu5 modulators often utilize brain slices or cultured neurons to assess their impact on synaptic transmission and neuronal excitability, where mGlu5 receptors are endogenously expressed. uniprot.org
Binding Characteristics and Selectivity Profile
This compound exhibits specific binding characteristics and a defined selectivity profile within the metabotropic glutamate receptor family.
Allosteric Binding Site Interaction
This compound functions as a negative allosteric modulator (NAM) of mGlu5 receptors. acs.orgnih.govnih.govmedchemexpress.com Allosteric modulators, in contrast to orthosteric ligands, bind to sites on the receptor distinct from the orthosteric binding site where the endogenous ligand glutamate binds. nih.gov This interaction at an allosteric site induces conformational changes in the receptor, which in turn modifies the receptor's response to orthosteric ligands. nih.gov NAMs like this compound indirectly decrease the activation of mGluRs by glutamate. nih.gov
Affinity Determination (e.g., pEC50, IC50 values)
This compound is characterized as a potent mGlu5 negative allosteric modulator with an IC50 value of 13 nM. medchemexpress.com The pEC50 value for this compound at rat mGlu5 receptors has been reported as 7.9, corresponding to an EC50 of 1.3 x 10^-8 M (13 nM). guidetopharmacology.org
Here is a table summarizing the affinity data:
| Parameter | Value | Target | Species |
| IC50 | 13 nM | mGlu5 | Not specified |
| pEC50 | 7.9 | mGlu5 | Rattus norvegicus (Rat) |
| EC50 | 13 nM | mGlu5 | Rattus norvegicus (Rat) |
Selectivity Across mGluR Subtypes (e.g., mGlu1-4, mGlu7-8)
This compound demonstrates selectivity for the mGlu5 receptor. acs.orgmedchemexpress.com It has been reported as ineffective against other metabotropic glutamate receptor subtypes, specifically mGlu1-4 and mGlu7-8. medchemexpress.com This selectivity is a key characteristic for a research tool compound, allowing for the investigation of the specific role of mGlu5 receptors without significant confounding effects from interactions with other mGluR subtypes.
Here is a table illustrating the selectivity profile:
| mGluR Subtype | Activity against this compound |
| mGlu1 | Ineffective |
| mGlu2 | Ineffective |
| mGlu3 | Ineffective |
| mGlu4 | Ineffective |
| mGlu5 | Potent NAM |
| mGlu7 | Ineffective |
| mGlu8 | Ineffective |
Mechanism of Action as a Negative Allosteric Modulator (NAM)
This compound functions as a NAM of the mGlu5 receptor. medchemexpress.commedkoo.com This means it reduces the activity of the receptor, typically by binding to an allosteric site within the transmembrane domain. diva-portal.orgfrontiersin.org Unlike orthosteric antagonists that directly compete with the endogenous ligand at the binding site, NAMs modulate the receptor's response to the orthosteric ligand without necessarily preventing its binding. nih.govbiorxiv.org
Modulation of Orthosteric Ligand Efficacy
As a NAM, this compound modulates the efficacy of orthosteric ligands, such as glutamate, at the mGlu5 receptor. biorxiv.orgdiva-portal.org This modulation involves altering the receptor's ability to activate downstream signaling pathways upon orthosteric ligand binding. nih.gov While some NAMs can completely inhibit the maximal effect of an agonist, others, referred to as "partial NAMs," only partially reduce the maximal response. frontiersin.orgnih.govresearchgate.net The degree of efficacy modulation is governed by a cooperativity factor (β) in pharmacological models. acs.org
Non-Competitive Antagonism of mGlu5 Activity
This compound acts as a non-competitive antagonist of mGlu5 activity. acs.org Non-competitive antagonism occurs when the antagonist binds to an allosteric site, causing a conformational change in the receptor that reduces the efficacy of the agonist, without affecting the agonist's binding affinity. This results in a reduction of the maximum response achievable by the agonist, which cannot be overcome by increasing the agonist concentration.
Downstream Signaling Pathway Modulation
Activation of mGlu5 receptors typically leads to the activation of several downstream signaling pathways. As a NAM, this compound inhibits or modulates these pathways.
Gq/11 Protein Coupling Inhibition
Group I mGluRs, including mGlu5, are coupled to Gαq/11 proteins. nih.govacs.orgmdpi.com Ligand binding to mGlu5 triggers the activation of these G proteins, initiating a cascade of intracellular events. mdpi.comidrblab.net this compound, by acting as a NAM, inhibits the functional coupling of mGlu5 receptors to Gq/11 proteins. This inhibition is a key mechanism by which this compound reduces mGlu5-mediated signaling. nih.govnih.govelifesciences.orgbiorxiv.org Studies have shown that Group I mGluRs can also couple to Gi/o proteins, and mGlu5 has shown strong coupling to Goa. biorxiv.org
Inhibition of Intracellular Calcium Mobilization
A primary consequence of Gq/11 protein activation by mGlu5 is the mobilization of intracellular calcium. nih.govacs.orgmdpi.comnih.gov This occurs through the generation of inositol-1,4,5-trisphosphate (IP3), which triggers the release of calcium from intracellular stores like the endoplasmic reticulum. mdpi.comabmgood.com this compound has been shown to inhibit this intracellular calcium mobilization induced by mGlu5 agonists. nih.govelifesciences.orgbiorxiv.org This inhibition of calcium release is a direct result of its action as a NAM, reducing the receptor's ability to activate the Gq/11-PLCβ-IP3 pathway.
Research findings on the inhibition of intracellular calcium mobilization by this compound and other mGlu5 NAMs can be summarized as follows:
| Compound | Receptor | Assay System | Agonist Used | Effect on Calcium Mobilization | IC50 / Description | Source |
| This compound | mGlu5 | HEK293A-rat-mGlu5-low cells | Glutamate | Dose-dependent partial inhibition | Approximately 80% inhibition of EC80 glutamate response | nih.gov |
| MPEP | mGlu5 | HEK293A-rat-mGlu5-low cells | Glutamate | Complete inhibition | - | nih.gov |
| MTEP | mGlu5 | HEK293A-rat-mGlu5-low cells | Glutamate | Complete inhibition | - | nih.gov |
| M-5MPEP | mGlu5 | Not specified (literature review) | Agonist | Partially inhibits oscillations | - | researchgate.net |
| VU0477573 | mGlu5 | HEK293A-rat-mGlu5-low cells | Agonist | Partially inhibited | - | researchgate.net |
| Glutamate | mGluR5 | Cultured DRG neurones (rat) | L-glutamate | Sustained and oscillatory increases | - | nih.gov |
| (1S,3R)-ACPD | mGluR5 | Cultured DRG neurones (rat) | (1S,3R)-ACPD | Oscillations | - | nih.gov |
| CHPG | mGluR5 | Cultured DRG neurones (rat) | CHPG | Oscillations | Blocked by Group I antagonist | nih.gov |
Note: The IC50 for this compound in inhibiting mGlu5 was reported as 13 nM in a general description, likely referring to functional inhibition rather than a specific calcium assay value in all cases. medchemexpress.com
Phosphoinositide Hydrolysis Modulation
Activation of mGlu5 receptors leads to the hydrolysis of phosphoinositides via PLCβ activation. mdpi.comelifesciences.orgabmgood.com This process generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). mdpi.com IP3 is directly responsible for the release of intracellular calcium. mdpi.comabmgood.com As a NAM, this compound modulates or inhibits this phosphoinositide hydrolysis pathway. acs.orgbiorxiv.orgnih.gov By reducing the activation of PLCβ, this compound consequently reduces the production of IP3 and DAG, thereby inhibiting the downstream signaling events, including calcium mobilization. elifesciences.org
Research on the modulation of phosphoinositide hydrolysis by mGlu5 NAMs, including findings relevant to this compound's mechanism, indicates that NAMs can inhibit agonist-stimulated IP accumulation. nih.govresearchgate.net
| Compound | Receptor | Assay System | Agonist Used | Effect on Phosphoinositide Hydrolysis (IP Accumulation) | Description | Source |
| VU0477573 | mGlu5 | Hippocampal Schaffer collateral-CA1 synapse | Agonist | Does not completely inhibit maximal effects | Acts as a "partial NAM" | nih.gov |
| VU0477573 | mGlu5 | Not specified (literature review) | Agonist | Partially inhibited agonist-stimulated [3H]IP accumulation | - | researchgate.net |
| MPEP | mGlu5 | Not specified (literature review) | Agonist | Inhibits agonist-stimulated [3H]IP accumulation | - | researchgate.net |
Note: While direct quantitative data for this compound on phosphoinositide hydrolysis was not explicitly found in the provided snippets, its mechanism as an mGlu5 NAM strongly implies inhibition of this pathway, consistent with the effects observed for other mGlu5 NAMs like VU0477573 and MPEP. nih.govresearchgate.net
Structure Activity Relationship Sar and Medicinal Chemistry Research for Mglu5 Nams
Identification of Key Pharmacophores for mGlu5 Modulation
The identification of key pharmacophores for mGlu5 modulation has been driven by a combination of experimental mutagenesis data, computational modeling, and high-throughput screening (HTS) efforts. mdpi.comacs.orgresearchgate.net Early research identified a common allosteric binding site within the transmembrane (TM) domains of the mGlu5 receptor, distinct from the orthosteric site where glutamate (B1630785) binds. nih.govacs.orguc.pt This allosteric site is capable of accommodating diverse chemical structures, leading to various pharmacological profiles, including NAMs, positive allosteric modulators (PAMs), and silent allosteric modulators (SAMs). acs.org
Computational approaches, such as pharmacophore modeling and docking studies, have been instrumental in predicting the binding modes of allosteric modulators and identifying key amino acid residues within the mGlu5 receptor that are critical for ligand binding and activity. unipv.itmdpi.com Studies have identified residues such as Pro-654, Tyr-658, Thr-780, Trp-784, Ser-808, and Ala-809 within the transmembrane helices (TM3, TM5, TM6, and TM7) as important determinants of affinity across different allosteric modulator scaffolds. unipv.itacs.org These residues contribute to the specific interactions that govern how different chemotypes bind to the allosteric pocket and exert their modulatory effects. acs.org
HTS campaigns have been successful in identifying novel mGlu5 NAM chemotypes, which then serve as starting points for further medicinal chemistry optimization through SAR studies. researchgate.netnih.gov The iterative process of synthesis, biological evaluation, and structural analysis allows researchers to refine chemical structures and enhance potency, selectivity, and desirable pharmacokinetic properties.
Impact of Structural Modifications on VU0463841 Potency and Selectivity
This compound (Compound 29) emerged from SAR studies focused on optimizing substituted 1-phenyl-3-(pyridin-2-yl)urea scaffolds as mGlu5 NAMs. nih.govacs.org This compound is described as a potent, selective, and brain-penetrant mGlu5 NAM with an IC50 of 13 nM. medchemexpress.comnih.govnih.gov Its development involved exploring the impact of various structural modifications on the parent urea (B33335) scaffold to enhance activity and specificity for mGlu5 over other mGlu receptor subtypes (mGlu1-4 and mGlu7-8). medchemexpress.comnih.gov
Detailed research findings indicate that specific substitutions on the phenyl and pyridin-2-yl rings of the urea core significantly influence potency. For instance, the presence of a 3-cyano-5-fluorophenyl motif has been noted as a structural feature that often confers advantageous potency across multiple mGlu5 NAM chemotypes, including the scaffold from which this compound was derived. nih.gov
SAR studies leading to this compound involved the synthesis and evaluation of a library of analogues with variations in substituents at different positions of the 1-phenyl-3-(pyridin-2-yl)urea core. The functional activity was typically measured by assessing the compound's ability to block glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor. nih.gov
While specific, detailed SAR data tables for all analogues synthesized during the discovery of this compound were not extensively available in the provided snippets, the literature highlights the systematic exploration of structural space around the urea core. The optimization process aimed to balance potency at mGlu5 with selectivity against other mGlu subtypes and off-targets, as well as improving properties like brain penetration. acs.orgmedchemexpress.comnih.govnih.gov
Based on the available information, a simplified representation of the impact of structural features on potency within the substituted 1-phenyl-3-(pyridin-2-yl)urea series, leading to this compound, can be inferred:
| Structural Feature on Phenyl Ring | Structural Feature on Pyridin-2-yl Ring | Observed Activity | Notes |
| Unsubstituted Phenyl | Various Substitutions | Varied Potency | Starting points for SAR |
| 3-fluoro-5-methylphenyl | Pyridin-2-yl | Borderline partial antagonist | Less potent than 3-cyano-5-fluorophenyl |
| 3-cyano-5-fluorophenyl | Pyridin-2-yl | Partial antagonist, enhanced potency | Key motif for improved potency nih.gov |
| Specific substitution pattern leading to this compound | Pyridin-2-yl | Potent and selective NAM (IC50 = 13 nM) medchemexpress.com | Optimized compound medchemexpress.com |
This table is illustrative based on the textual descriptions of SAR trends observed in the development of this class of compounds, including the mention of the 3-cyano-5-fluorophenyl motif's impact. nih.gov
Comparison of this compound Chemical Scaffold with Other mGlu5 NAM Chemotypes
The chemical scaffold of this compound is a substituted 1-phenyl-3-(pyridin-2-yl)urea. acs.org This urea-based structure represents a distinct chemotype compared to some of the earlier and well-known mGlu5 NAMs, such as the acetylene-containing compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine). nih.govnih.govresearchgate.net
Early mGlu5 NAM research heavily relied on acetylene-based pharmacophores. nih.gov While effective, these structures have been associated with potential liabilities, including metabolic instability and potential hepatotoxicity. nih.gov Consequently, there has been a significant effort in the field to identify novel, non-acetylene-containing mGlu5 NAMs. nih.govacs.org
The urea scaffold, as exemplified by this compound, offers an alternative structural class for achieving mGlu5 NAM activity. acs.orgnih.gov The discovery of urea-based NAMs like this compound, often through HTS of diverse chemical libraries, highlights the ability of the mGlu5 allosteric site to bind to structurally distinct molecules. nih.gov
Comparing the this compound scaffold with other mGlu5 NAM chemotypes involves considering their core structures and the SAR trends observed within each class. While acetylene-based NAMs like MPEP and MTEP were early tool compounds with established efficacy in preclinical models, the urea scaffold of this compound represents a move towards greater chemical diversity and potentially improved profiles. nih.govnih.govresearchgate.net Other non-acetylene chemotypes that have been explored include aryl ethers, 5-cyanopyrimidines, and various heteroaryl derivatives. researchgate.netnih.govacs.org
The development of diverse chemotypes, including the urea class, is crucial for identifying compounds with optimized pharmacological properties, including potency, selectivity, brain penetration, and metabolic stability, to overcome limitations observed with earlier series. unipv.itnih.govacs.org The substituted 1-phenyl-3-(pyridin-2-yl)urea scaffold of this compound contributes to this growing landscape of mGlu5 NAM structural diversity.
Preclinical in Vitro and in Vivo Research of Vu0463841
In Vitro Research Methodologies and Findings
In vitro research provides crucial insights into the direct interactions of VU0463841 with its target receptors and the resulting cellular effects.
Cell-Based Functional Assays (e.g., Calcium Flux Assays, IP Production Assays)
Cell-based functional assays are employed to measure the activity of compounds like this compound on receptor signaling pathways. Group I mGlu receptors, including mGlu5, are coupled to Gαq/11 proteins, which leads to the mobilization of intracellular calcium and the activation of phosphoinositide hydrolysis, a process that produces inositol (B14025) phosphates (IP). nih.govguidetopharmacology.orgnih.gov
Calcium flux assays measure changes in intracellular calcium levels upon receptor activation or inhibition. These assays are often performed using cell lines, such as HEK293 cells, transfected with recombinant receptors like rat mGlu5 or human mGlu1. guidetopharmacology.orgnih.govacs.orgnih.gov Compounds are typically added to cells, and changes in calcium are measured using systems like the Functional Drug Screening System (FDSS). nih.govacs.orgnih.gov
IP production assays quantify the accumulation of inositol phosphates, another downstream effect of Gαq/11 signaling. This can be measured in cell lines expressing recombinant receptors or in native tissue. guidetopharmacology.org Studies have assessed the effects of mGlu5 NAMs on basal and agonist-stimulated IP accumulation. researchgate.net
Research indicates that this compound acts as a negative allosteric modulator of mGlu5. medchemexpress.comguidetopharmacology.orgguidetoimmunopharmacology.org This means it binds to a site on the receptor distinct from where the natural ligand glutamate (B1630785) binds, and this binding negatively affects the receptor's activity. nih.govnih.gov Specifically, this compound has been reported to inhibit mGlu5 activity with an IC50 of 13 nM. medchemexpress.com Some mGlu5 NAMs, including partial NAMs, can inhibit agonist-stimulated intracellular calcium release and IP accumulation. researchgate.net
Biochemical Assays for Receptor Binding and Selectivity
Biochemical assays are used to determine the binding affinity and selectivity of this compound for mGlu receptors and other potential targets. These assays help to confirm that the compound primarily interacts with the intended receptor (mGlu5) and does not show significant activity at other related or unrelated receptors, which is crucial for minimizing off-target effects.
Receptor binding studies often involve displacement assays using radiolabeled ligands that bind to the receptor. For mGlu5, displacement studies using ligands like [³H]quisqualate bound to HEK cell membranes expressing recombinant rat mGlu5 have been used to determine affinity values for compounds. guidetopharmacology.orgguidetoimmunopharmacology.org
Selectivity profiling involves testing the compound's activity across a panel of different receptors, including other mGlu receptor subtypes (mGlu1-4, mGlu6-8) and potentially other G protein-coupled receptors or ion channels. Studies have shown that this compound is ineffective against mGlu1-4 and mGlu7-8, indicating good selectivity for mGlu5. medchemexpress.com Allosteric modulators are generally preferred over orthosteric ligands due to their potential for higher selectivity for specific mGluR subtypes. nih.gov
In Vivo Research Methodologies and Findings in Animal Models
In vivo research in animal models is essential for evaluating the effects of this compound in a living system, assessing its potential therapeutic efficacy, and understanding its pharmacokinetic properties. Rodent models, particularly rats and mice, are commonly used in preclinical studies of neurological and psychiatric disorders. criver.comconductscience.comnih.gov
Rodent Models of Neurological and Psychiatric Disorders
This compound has been investigated in rodent models relevant to neurological and psychiatric conditions, particularly those involving dysregulated glutamatergic neurotransmission. nih.govdntb.gov.uaresearchgate.net Given its activity as an mGlu5 NAM, research has focused on disorders where modulating mGlu5 activity is hypothesized to have therapeutic benefits. nih.govunipv.it
One area of focus has been cocaine addiction. Preclinical studies have shown that selective mGlu5 NAMs, including this compound, can decrease cocaine self-administration in rats. nih.govnih.govidrblab.netresearchgate.net For example, this compound decreased cocaine self-administration in rats under a fixed-ratio schedule. nih.gov This effect was observed without affecting locomotion, suggesting a specific impact on reward-related behavior rather than general motor impairment. nih.gov The absence of an effect on conditioned place preference (CPP) further supports that this compound may reduce cocaine self-administration without potentiating its rewarding effects. nih.gov
The potential of mGlu5 NAMs in treating comorbidities associated with substance use disorders, such as anxiety and depression, has also been explored. nih.gov Partial mGlu5 NAMs have shown promise in reducing anxiety-like behaviors in rodent models. nih.govresearchgate.netacs.org
Other neurological and psychiatric conditions where mGlu5 modulation is being investigated include Parkinson's disease, Alzheimer's disease, Fragile X Syndrome, and psychotic disorders. acs.orgunipv.it While the provided search results specifically mention this compound in the context of cocaine addiction and anxiety, the broader interest in mGlu5 modulation suggests potential for investigation in other related models.
Pharmacological Characterization in Animal Models
Pharmacological characterization in animal models involves studying how the compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its biochemical and physiological effects (pharmacodynamics).
Central Nervous System (CNS) Exposure and Distribution in Rodents
Achieving adequate exposure of a compound in the central nervous system (CNS) is critical for drugs targeting neurological and psychiatric disorders. Studies in rodents are used to assess the brain penetration and distribution of compounds like this compound. acs.orgresearchgate.netnih.gov
This compound has been described as brain-penetrant in rodents. medchemexpress.com Pharmacokinetic studies in mice have shown good exposure of related compounds in both plasma and brain samples following systemic administration. acs.org Similarly, this compound has been reported to have good CNS exposure in rats. researchgate.net
Understanding the distribution of the compound within the brain, including its presence in interstitial fluid and cerebrospinal fluid (CSF), is important for correlating brain exposure with pharmacological effects. Methodologies such as in vivo microdialysis can be used to measure drug concentrations in specific brain regions and CSF. researchgate.netnih.gov Physiologically based pharmacokinetic modeling is also used to investigate brain disposition and predict CNS exposure. nih.govnih.gov
Studies on mGlu5 receptor binding in rodent brain tissue using radiolabeled ligands like [³H]methoxyPEPy or [³H]methoxymethyl-MTEP provide information on in vivo receptor occupancy, which is a measure of how well the compound binds to its target in the brain. nih.govidrblab.net
Attenuation of Drug-Seeking Behaviors in Cocaine Addiction Models
Preclinical studies have investigated the ability of this compound to reduce drug-seeking behaviors in rat models of cocaine addiction. nih.govacs.orgnih.gov The metabotropic glutamate receptor subtype 5 (mGlu5) has been identified as playing a critical role in the neural circuitry associated with the addictive properties of cocaine. nih.govacs.orgnih.gov
Research has demonstrated that mGlu5 NAMs, including tool compounds like MPEP and MTEP, show efficacy in several animal models relevant to cocaine abuse, such as decreasing cocaine self-administration, cocaine-induced place preference, and cue-induced reinstatement of cocaine self-administration. nih.gov Consistent with these findings, this compound has shown activity in relevant rat models of cocaine addiction, attenuating drug-seeking behaviors. nih.govacs.orgnih.gov This suggests that targeting mGlu5 with NAMs like this compound could be a potential strategy for the treatment of cocaine addiction. acs.org
Common paradigms used in preclinical studies to assess changes in drug-seeking behavior and the rewarding effects of drugs of abuse include drug self-administration and conditioned place preference (CPP). nih.gov In the CPP paradigm, animals learn to associate a specific environment with the rewarding effects of a drug, and the time spent in that environment is used as an index of place preference. frontiersin.org Drug self-administration models allow animals to work to receive infusions of the drug, providing a measure of the drug's reinforcing properties and the motivation to seek the drug. nih.govfrontiersin.org Relapse models, such as cue-induced reinstatement, assess the return to drug-seeking behavior after a period of abstinence, often triggered by cues previously associated with the drug. nih.govfrontiersin.org
Potential Effects in Other Addiction Models
While research on this compound has heavily focused on cocaine addiction models, the role of mGlu5 in the addictive properties of other drugs of abuse suggests potential broader applicability. The mGlu5 receptor is involved in modulating neural circuitry underlying the addictive properties of various substances. nih.gov Preclinical addiction research utilizes various animal models, including those involving non-stimulant drugs such as opioids, cannabis, and alcohol. frontiersin.org Contingent models like drug self-administration and relapse paradigms are widely used to understand the neurobiology of addiction across different drug types. frontiersin.org The potential effects of this compound in addiction models beyond cocaine warrant further investigation, given the involvement of mGlu5 in general reward circuitry. nih.gov
Exploratory Research in Other CNS Disorder Models (e.g., anxiety, schizophrenia, depression, pain, Fragile X Syndrome, Parkinson's disease)
Beyond addiction, mGlu5 NAMs have been evaluated in behavioral models of a variety of other CNS disorders. nih.govacs.org These include anxiety, depression, fragile X syndrome (FXS), pain, and Parkinson's disease. nih.govacs.org
Anxiety-like Behaviors (e.g., Rodent Models)
In preclinical studies, this compound has shown promise in reducing anxiety-like behaviors in rodent models. Rodent models of anxiety often utilize tests that expose animals to novel or aversive environments, assessing their exploratory behavior and avoidance responses. nih.govfrontiersin.org Commonly employed unconditioned tests include the elevated plus-maze (EPM), the light/dark box (LDB), and the open field test (OFT). nih.govfrontiersin.orgwmich.edu The EPM, for instance, consists of elevated open and enclosed arms, and anxiety-like behavior is typically indicated by reduced time spent in the open arms. frontiersin.org Studies in rats have shown robust increases in anxiety during analogous phases of the estrous cycle, highlighting the utility of rodent models in understanding anxiety. d-nb.info Research into compounds like this compound in these models contributes to the understanding of their potential anxiolytic effects. acs.orgnih.govunipv.it
Cognitive Deficits (e.g., Schizophrenia Models)
Cognitive deficits are a significant feature of schizophrenia and are often present early in the disease course. mdpi.comfrontiersin.org Preclinical investigations using animal models are crucial for developing novel therapeutic options for these deficits. nih.gov While the provided information specifically mentions potential effects of this compound in improving cognitive performance in a pharmacological model , the context links this to depression research in the same source. However, mGlu5 NAMs, as a class, have been explored in models relevant to schizophrenia, including those assessing cognitive function. nih.gov Animal models of neuropsychiatric disorders allow for detailed pharmacological and neurobiological investigations. nih.gov Research aims to identify compounds that can alleviate cognitive impairments observed in conditions like schizophrenia. mdpi.comfrontiersin.orgnih.govexaly.com
Antidepressant-like Effects (e.g., Chronic Stress Models)
Chronic stress models in rodents are frequently used to investigate potential antidepressant effects of compounds. wmich.eduresearchgate.net These models aim to induce behavioral changes in animals that are considered analogous to symptoms of depression in humans, such as anhedonia and increased immobility in tests like the forced swim test (FST). wmich.eduresearchgate.net The FST is a widely used preclinical model where rodents are placed in inescapable water, and the duration of immobility is measured as an indicator of behavioral despair, which can be reduced by antidepressant treatments. wmich.edu While the provided information links this compound to antidepressant-like effects in a chronic stress model , further details on the specific findings are limited in the immediate search results. However, mGlu5 NAMs have been generally investigated for their potential in mood disorders, including depression. nih.govacs.orgnih.gov
Here is a summary of some preclinical findings related to this compound and mGlu5 NAMs in the mentioned CNS disorder models:
| Disorder Model | Preclinical Finding (this compound or mGlu5 NAMs) | Relevant Preclinical Models |
| Cocaine Addiction | Attenuation of drug-seeking behaviors. nih.govacs.orgnih.gov | Drug self-administration, Conditioned Place Preference, Cue-induced reinstatement. nih.govfrontiersin.org |
| Anxiety | Reduction of anxiety-like behaviors. acs.orgnih.govunipv.it | Elevated Plus-Maze, Light/Dark Box, Open Field Test. nih.govfrontiersin.orgwmich.edu |
| Cognitive Deficits | Improved cognitive performance (in a pharmacological model, context linked to depression). | Animal models of schizophrenia and other neuropsychiatric disorders. nih.gov |
| Depression | Antidepressant-like effects (in a chronic stress model). nih.govnih.govunipv.it | Chronic unpredictable mild stress (CUMS), Forced Swim Test (FST). wmich.eduresearchgate.net |
| Fragile X Syndrome (FXS) | mGlu5 NAMs show efficacy in reversing behavioral phenotypes in FXS mouse models. nih.govhealx.ai | Fmr1 knockout mouse model. nih.govhealx.ai |
| Pain | mGlu5 NAMs show analgesic efficacy in preclinical models of neuropathic pain. acs.orgnih.gov | Neuropathic pain models (e.g., spinal nerve ligation test). nih.gov |
| Parkinson's Disease (PD) | mGlu5 NAMs are promising targets for PD, potentially reducing motor symptoms. acs.orgnih.gov | Animal models of PD. nih.gov |
Broader Research Implications and Future Directions for Vu0463841
Significance of VU0463841 as a mGlu5 NAM Tool Compound in Preclinical Research
This compound is characterized as a potent and selective negative allosteric modulator of the mGlu5 receptor. fishersci.comcenmed.comnih.govnih.govuni.luexaly.com Its development as a tool compound is particularly significant due to its favorable properties, including good central nervous system (CNS) exposure in rats following administration. nih.govacs.org This allows researchers to effectively probe the functional consequences of mGlu5 inhibition in vivo.
Preclinical studies have demonstrated the utility of this compound in various animal models. Notably, it has shown activity in rat models of cocaine addiction, where it was able to attenuate drug-seeking behaviors. nih.govacs.orgnih.gov This finding highlights the potential of mGlu5 NAMs, and specifically tool compounds like this compound, in investigating the neural circuitry and mechanisms underlying addiction. nih.gov The ability of this compound to decrease cocaine self-administration in rats without affecting locomotion or conditioned place preference further supports its specific action on reward pathways rather than general motor activity or associative learning. nih.gov
The use of highly selective tool compounds like this compound is crucial for dissecting the specific roles of mGlu5 receptors in complex neural processes and disease states. acs.org Its activity in relevant behavioral models provides a foundation for further research into the therapeutic potential of targeting mGlu5. nih.govnih.gov
Comparative Analysis with Other mGlu5 Negative Allosteric Modulators
The field of mGlu5 NAMs is relatively advanced, with several compounds having been developed and evaluated. nih.govacs.org Prototypical mGlu5 NAMs include MPEP, MTEP, and fenobam (B1672515). wikipedia.orgwikipedia.orgnih.gov While these compounds have been instrumental in early research, they often present limitations such as off-target effects, rapid metabolism, and potential for dose-limiting side effects. nih.govwikipedia.orgnih.gov For instance, MPEP is known to act as a weak NMDA antagonist and a positive allosteric modulator of mGlu4, complicating the interpretation of results obtained solely with this compound. wikipedia.org Fenobam, despite showing anxiolytic effects, was not commercially marketed due to side effects like amnesia and psychotomimetic symptoms. wikipedia.org MTEP, while more potent and selective than MPEP, has also been associated with psychotomimetic-like effects. wikipedia.orgresearchgate.net
This compound, as a newer generation mGlu5 NAM, offers potential advantages over these earlier compounds. Its characterization as potent and selective, coupled with good CNS exposure, makes it a more refined tool for preclinical investigations. nih.govacs.org The development of compounds like this compound reflects the ongoing effort to identify mGlu5 NAMs with improved pharmacological profiles, including better metabolic stability, brain penetration, and reduced off-target activity or undesirable side effects. unipv.it The existence of partial NAMs, such as VU0477573, which display weak negative cooperativity, suggests that fine-tuning mGlu5 activity rather than complete blockade might offer improved therapeutic windows and reduced adverse effects. nih.govnih.govresearchgate.net While specific comparative data tables detailing IC50 values, selectivity profiles, and pharmacokinetic parameters for this compound alongside MPEP, MTEP, and fenobam were not explicitly available in the search results, the literature highlights the general trend towards developing mGlu5 NAMs with improved properties compared to earlier tool compounds.
Unexplored Research Avenues and Methodological Considerations
The availability of selective tool compounds like this compound opens up numerous unexplored research avenues aimed at a deeper understanding of mGlu5 function and its implications in disease.
Advanced Preclinical Models (e.g., Organoids, Humanized Models)
Traditional two-dimensional cell cultures and animal models have limitations in fully recapitulating the complexity of human neurological disorders and the intricate environment of the brain. nih.govmdpi.com Advanced preclinical models, such as organoids and humanized models, offer more physiologically relevant systems for studying disease mechanisms and evaluating potential therapeutics. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net
Organoids, self-organized three-dimensional structures derived from stem cells, can mimic the structure and physiology of human organs, including the brain. nih.govmdpi.comnih.govresearchgate.net Patient-derived organoids can recapitulate disease-specific characteristics, providing a valuable platform for studying the role of mGlu5 in human disease contexts and testing the effects of compounds like this compound. mdpi.comnih.gov Humanized models, which involve introducing human cells or tissues into animal models, can also provide a more relevant in vivo system for studying human-specific aspects of neurological disorders and the effects of mGlu5 modulation. Future research could utilize this compound in these advanced models to investigate its effects on neuronal function, synaptic plasticity, and disease pathology in a context that more closely resembles the human condition.
Combinatorial Research Strategies
Given the complex nature of many neurological and psychiatric disorders, combinatorial research strategies involving this compound and other pharmacological agents or therapeutic approaches may offer enhanced efficacy or address multiple facets of a disease. cenmed.comuzh.ch For example, investigating the effects of combining mGlu5 modulation with interventions targeting other neurotransmitter systems or signaling pathways known to be involved in a particular disorder could reveal synergistic effects. uzh.ch
Combinatorial approaches could also involve combining pharmacological treatment with behavioral therapies or other non-pharmacological interventions. The use of a selective tool compound like this compound is essential in such studies to attribute observed effects specifically to mGlu5 modulation within the combinatorial strategy. Research in this area could lead to the development of more effective multi-modal treatment strategies for complex brain disorders.
Elucidation of Specific Neural Circuitry and Synaptic Mechanisms
While preclinical studies have shown that this compound can affect behaviors associated with neurological disorders, a more detailed understanding of its effects on specific neural circuitry and synaptic mechanisms is warranted. fishersci.comnih.govuni.lunih.govfrontiersin.org mGlu5 receptors are known to play critical roles in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are fundamental processes underlying learning and memory. unipv.itphysio-pedia.com
Future research using this compound could employ techniques such as electrophysiology, optogenetics, and in vivo imaging to investigate how mGlu5 inhibition specifically impacts synaptic transmission, neuronal excitability, and the function of defined neural circuits implicated in various disorders. nih.govfrontiersin.orggrc.org Understanding the precise synaptic and circuit-level effects of this compound will provide crucial insights into the mechanisms by which mGlu5 modulation exerts its behavioral effects and could identify specific neuronal populations or synapses that are particularly sensitive to its action.
Long-Term Research Potential in Investigating Glutamatergic Dysregulation
Glutamatergic dysfunction is increasingly recognized as a key factor in the pathophysiology of a wide range of neurological and psychiatric disorders, including addiction, anxiety, depression, Fragile X Syndrome, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. unipv.itmdpi.comnih.govfrontiersin.org mGlu5 receptors, as crucial components of the glutamatergic system, are intimately involved in modulating excitatory neurotransmission and synaptic plasticity. unipv.itidrblab.net
Identifying specific mGlu5-dependent pathways and mechanisms contributing to disease pathology.
Determining the therapeutic potential of targeting mGlu5 in various glutamatergic dysregulation-related disorders.
Developing novel therapeutic strategies aimed at restoring glutamatergic homeostasis.
Q & A
Q. What is the primary mechanism of action of VU0463841 in preclinical models of addiction, and how does this inform experimental design?
this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), reducing cocaine self-administration in rat models without affecting locomotion or conditioned place preference (CPP) . To study its effects, researchers employ fixed-ratio (FR) schedules (e.g., FR10 for cocaine reinforcement) and control for motor confounds via locomotor activity tests. Dose-response curves (e.g., 1–30 mg/kg) are critical to establish efficacy thresholds .
Q. How do behavioral paradigms differentiate this compound’s target specificity from off-target effects?
Studies use comparative assays, such as sucrose self-administration (a non-drug reward), to assess selectivity. For example, while this compound reduced cocaine intake without altering sucrose reinforcement, other mGlu5 NAMs (e.g., MFZ 10-7) decreased both, highlighting the importance of parallel behavioral controls to isolate target-specific effects .
Q. What statistical methods are used to validate dose-dependent effects in this compound studies?
Data are analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) to compare mean differences in lever presses or time spent in drug-paired contexts. Error bars in dose-response graphs represent standard deviations, ensuring reproducibility across cohorts .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across self-administration schedules (e.g., FR1 vs. FR10)?
FR1 (low-effort) and FR10 (high-effort) schedules probe distinct motivational states. This compound’s reduced efficacy under FR1 suggests it may modulate effort-based decision-making rather than reward perception. Methodologically, cross-paradigm studies with variable ratio (VR) schedules could clarify these mechanisms .
Q. What experimental strategies mitigate confounding factors in relapse models involving this compound?
Relapse studies use extinction-reinstatement protocols, where this compound’s effects on cue- or stress-induced craving are tested. Controls include saline-treated cohorts and washout periods to distinguish pharmacological effects from natural extinction .
Q. How do pharmacokinetic properties of this compound influence translational research gaps?
While preclinical studies use intraperitoneal administration, translational gaps arise from differences in bioavailability and blood-brain barrier penetration in humans. Methodological solutions include pharmacokinetic profiling (e.g., plasma half-life, brain-to-plasma ratios) and comparative studies with oral administration in non-human primates .
Q. What are the limitations of using unconditioned locomotion tests to rule out motor disruptions in operant studies?
Unconditioned locomotion in novel environments may fail to detect subtle motor impairments during learned operant tasks. Advanced designs incorporate within-session locomotor monitoring or progressive ratio (PR) schedules to dissociate motivation from motor capacity .
Methodological and Data Analysis Questions
Q. How can researchers optimize sample sizes for this compound behavioral studies?
Power analyses (α = 0.05, β = 0.20) based on effect sizes from prior studies (e.g., 30% reduction in lever presses) guide cohort sizes. Replication across multiple cohorts minimizes Type I/II errors .
Q. What criteria validate the translational relevance of this compound’s preclinical findings?
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) is applied: studies must demonstrate (1) dose-dependent efficacy in ≥2 species, (2) alignment with human mGlu5 receptor pharmacology, and (3) safety profiles compatible with clinical trial thresholds .
Q. How should contradictory data on mGlu5 NAMs’ effects on natural rewards be reconciled?
Meta-analyses of pooled datasets (e.g., cocaine vs. sucrose self-administration) using random-effects models can identify moderator variables (e.g., reinforcer magnitude, sex differences). Comparative molecular profiling (e.g., receptor occupancy assays) further clarifies compound-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
